molecular formula C5H10BF3KNS B1463049 Potassium 4-trifluoroboratomethylthiomorpholine CAS No. 1150654-80-0

Potassium 4-trifluoroboratomethylthiomorpholine

Cat. No.: B1463049
CAS No.: 1150654-80-0
M. Wt: 223.11 g/mol
InChI Key: KCUIXVZONFYNMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-trifluoroboratomethylthiomorpholine typically involves the reaction of thiomorpholine with a trifluoroborate reagent in the presence of a potassium base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-trifluoroboratomethylthiomorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .

Mechanism of Action

The mechanism of action of Potassium 4-trifluoroboratomethylthiomorpholine involves its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group can participate in various coupling reactions, facilitating the formation of new chemical bonds. The thiomorpholine ring provides stability and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-trifluoroboratomethylthiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it a valuable reagent in specialized chemical and biological research.

Properties

IUPAC Name

potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUIXVZONFYNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCSCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670581
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150654-80-0
Record name Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-trifluoroboratomethylthiomorpholine
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Reactant of Route 6
Potassium 4-trifluoroboratomethylthiomorpholine

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